molecular formula C18H17N3O4S2 B11516396 N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide

N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide

Cat. No.: B11516396
M. Wt: 403.5 g/mol
InChI Key: HQWIAHVYNBFYEG-UHFFFAOYSA-N
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Description

N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a methoxy-nitrophenyl group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The methoxy-nitrophenyl group can be introduced via a nucleophilic substitution reaction, where 2-methoxy-5-nitrobenzyl chloride reacts with the benzothiazole derivative under basic conditions. The final step involves the formation of the propanamide group through an amide coupling reaction using propanoyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the use of automated systems for the amide coupling reaction. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 2-hydroxy-5-nitrophenyl derivative.

    Reduction: Formation of 2-methoxy-5-aminophenyl derivative.

    Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.

    Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent due to its ability to interact with biological macromolecules.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)PROPANAMIDE involves its interaction with specific molecular targets in biological systems. The benzothiazole core can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy-nitrophenyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-nitrophenyl)acetamide
  • 2-methoxy-5-nitrophenol
  • 5-methoxy-2-nitroaniline

Uniqueness

N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)PROPANAMIDE is unique due to the combination of its benzothiazole core and methoxy-nitrophenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide

InChI

InChI=1S/C18H17N3O4S2/c1-3-17(22)19-12-4-6-14-16(9-12)27-18(20-14)26-10-11-8-13(21(23)24)5-7-15(11)25-2/h4-9H,3,10H2,1-2H3,(H,19,22)

InChI Key

HQWIAHVYNBFYEG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=C(C=CC(=C3)[N+](=O)[O-])OC

Origin of Product

United States

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